molecular formula C8H12O2 B8539885 1-Ethylcyclopent-3-enecarboxylic acid

1-Ethylcyclopent-3-enecarboxylic acid

Cat. No.: B8539885
M. Wt: 140.18 g/mol
InChI Key: IPPXPVLRIJFEHM-UHFFFAOYSA-N
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Description

1-Ethylcyclopent-3-enecarboxylic acid is a cyclopentene derivative featuring a five-membered unsaturated ring with a carboxylic acid group at position 1 and an ethyl substituent at the same position. Its molecular formula is C₈H₁₂O₂, with a monoisotopic mass of 140.0837 g/mol. The compound’s structure combines the reactivity of a cyclopentene ring (due to the conjugated double bond) with the acidity of the carboxylic acid group. The ethyl group introduces steric and electronic effects, influencing solubility, stability, and interaction with biological targets. This molecule is primarily studied in organic synthesis and medicinal chemistry, where its derivatives may serve as intermediates for pharmaceuticals or bioactive compounds .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-ethylcyclopent-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H12O2/c1-2-8(7(9)10)5-3-4-6-8/h3-4H,2,5-6H2,1H3,(H,9,10)

InChI Key

IPPXPVLRIJFEHM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC=CC1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyclopentene and Cycloalkane Carboxylic Acids

Structural and Functional Group Differences

The table below summarizes key structural differences between 1-Ethylcyclopent-3-enecarboxylic acid and related compounds:

Compound Name Molecular Formula Key Functional Groups Substituents/Modifications
This compound C₈H₁₂O₂ Carboxylic acid Ethyl at C1, double bond at C3-C4
Cyclopent-3-enecarboxylic acid C₆H₈O₂ Carboxylic acid Double bond at C3-C4, no substituent
3-Oxocyclopent-1-enecarboxylic acid C₆H₆O₃ Carboxylic acid, ketone Oxo group at C3, double bond at C1-C2
1-Cyanocyclopentanecarboxylic acid C₇H₉NO₂ Carboxylic acid, cyano Cyanide at C1, saturated ring
Cyclopent-2-ene-1,2-dicarboxylic acid C₇H₈O₄ Two carboxylic acids Double bond at C2-C3

Key Observations :

  • Ethyl vs. Hydrogen Substituent : The ethyl group in this compound increases steric bulk compared to unsubstituted cyclopent-3-enecarboxylic acid, reducing solubility in polar solvents but enhancing lipid membrane permeability .
  • Oxo Group Impact : 3-Oxocyclopent-1-enecarboxylic acid’s ketone group enhances acidity (pKa ~2.5 vs. ~4.5 for the ethyl derivative) due to electron-withdrawing effects, making it more reactive in nucleophilic additions .
  • Cyanide Functionalization: 1-Cyanocyclopentanecarboxylic acid’s cyano group introduces strong electron-withdrawing effects, further lowering pKa (~1.8) and increasing metabolic stability in biological systems .
Physicochemical Properties
Property This compound Cyclopent-3-enecarboxylic acid 3-Oxocyclopent-1-enecarboxylic acid
Molecular Weight (g/mol) 140.16 112.13 126.11
Boiling Point (°C) ~245 (estimated) ~220 ~260 (decomposes)
Water Solubility Low (0.1–1 mg/mL) Moderate (5–10 mg/mL) Low (0.5–2 mg/mL)
Acidity (pKa) ~4.5 ~4.7 ~2.5

Key Observations :

  • The ethyl group reduces water solubility compared to the unsubstituted cyclopent-3-enecarboxylic acid.
  • The ketone in 3-Oxocyclopent-1-enecarboxylic acid significantly lowers pKa, enhancing its utility in acid-catalyzed reactions .

Preparation Methods

Thionyl Chloride-Mediated Esterification

The most widely documented method involves reacting 3-cyclopentene-1-carboxylic acid with ethanol in the presence of thionyl chloride (SOCl₂). This one-step esterification proceeds via acid chloride formation, followed by nucleophilic acyl substitution with ethanol.

Procedure :
A solution of 3-cyclopentene-1-carboxylic acid (500 g, 4.45 mol) in ethanol (500 mL) is cooled to 5–10°C, and SOCl₂ (257.59 g, 2.16 mol) is added dropwise. After stirring at room temperature for 30 minutes, the mixture is poured into water, extracted with ethyl acetate, and concentrated to yield the ester.

Key Data :

ParameterValueSource
Yield89.42%
Reaction Time1.5 hours
Boiling Point64°C/15 mmHg
Purity>95% (by NMR)

Mechanistic Insight :
SOCl₂ converts the carboxylic acid to its reactive acid chloride intermediate, which reacts exothermically with ethanol. The reaction’s efficiency stems from the stoichiometric use of SOCl₂, though excess ethanol ensures complete conversion.

Scalability and Variants

A scaled-down variant using 200 g of 3-cyclopentene-1-carboxylic acid and 106 g SOCl₂ achieved an 84% yield under similar conditions. However, reducing the SOCl₂ molar ratio to 1.5 equivalents (15.9 g for 10 g substrate) resulted in a lower yield of 54%, highlighting the importance of reagent stoichiometry.

Catalytic Cyclization of 5-Formylvaleric Acid Derivatives

High-Temperature Gas-Phase Cyclization

A patent by US6316659B1 describes producing cyclopentene-1-carboxylates via cyclization of 5-formylvaleric acid or its esters over oxidic catalysts (e.g., AlPO₄, SAPO) at 200–450°C.

Procedure :
Methyl 5-formylvalerate is heated over an aluminophosphate catalyst (e.g., AlPO₄-9) at 350°C, yielding cyclopentanone and methyl cyclopentene-1-carboxylate.

Key Data :

ParameterValueSource
Temperature Range200–450°C
CatalystAlPO₄, SAPO-5, SAPO-34
ByproductsCyclopentanone

Advantages and Limitations :

  • Pros : High scalability; continuous gas-phase operation.

  • Cons : Requires specialized equipment; competing decarbonylation lowers yield.

Enzymatic Synthesis via Pig Liver Esterase

Multi-Step Enzymatic Resolution

A route involving ruthenium-catalyzed ring-closing metathesis (RCM) and enzymatic hydrolysis is described in ChemicalBook.

Procedure :

  • RCM Reaction : Diethyl diallylmalonate undergoes RCM using a Grubbs-type catalyst (tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidine][benzylidene]ruthenium(II) dichloride) at 20°C for 6 hours.

  • Enzymatic Hydrolysis : The resulting diester is treated with pig liver esterase (PLE) in aqueous NaCl for 25 hours, selectively hydrolyzing one ester group.

Key Data :

ParameterValueSource
EnzymePig Liver Esterase (PLE)
Reaction Time25 hours
SelectivityHigh (exact yield unreported)

Mechanistic Insight :
PLE’s regioselectivity enables selective mono-hydrolysis of the diester, though the yield remains unspecified.

Comparative Analysis of Methods

Yield and Practicality

MethodYieldTemperatureScalability
SOCl₂-Esterification84–89%5–25°CHigh
Catalytic CyclizationModerate*200–450°CIndustrial
Enzymatic HydrolysisUnreported20°CLab-Scale

*Exact yields for catalytic cyclization are unspecified but limited by competing reactions .

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